molecular formula C11H9N3 B5917941 {[Benzylamino]methylene}methane-1,1-dicarbonitrile

{[Benzylamino]methylene}methane-1,1-dicarbonitrile

Cat. No.: B5917941
M. Wt: 183.21 g/mol
InChI Key: UVAOTWTZTGQRNU-UHFFFAOYSA-N
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Description

{[Benzylamino]methylene}methane-1,1-dicarbonitrile is a chemical compound with the molecular formula C11H9N3 It is known for its unique structure, which includes a benzylamino group attached to a methylene bridge and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Benzylamino]methylene}methane-1,1-dicarbonitrile typically involves the reaction of benzylamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[Benzylamino]methylene}methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.

    Substitution: The benzylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylamino ketones, while reduction can produce benzylamino amines. Substitution reactions can result in a variety of substituted benzylamino derivatives.

Scientific Research Applications

{[Benzylamino]methylene}methane-1,1-dicarbonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications, such as drug development and design, is ongoing.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which {[Benzylamino]methylene}methane-1,1-dicarbonitrile exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Benzylaminoacetonitrile: Similar structure but with only one nitrile group.

    Benzylaminomethane: Lacks the nitrile groups, making it less reactive in certain contexts.

    Methylenediamine: Contains two amino groups instead of the benzylamino and nitrile groups.

Uniqueness

{[Benzylamino]methylene}methane-1,1-dicarbonitrile is unique due to its combination of a benzylamino group and two nitrile groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

IUPAC Name

2-[(benzylamino)methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-6-11(7-13)9-14-8-10-4-2-1-3-5-10/h1-5,9,14H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAOTWTZTGQRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

{[Benzylamino]methylene}methane-1,1-dicarbonitrile was synthesized in the same manner using (ethoxymethylene)methane-1,1-dicarbonitrile and benzylamine. The NMR data for this compound are shown below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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